molecular formula C25H25N3O2S2 B2897910 6-(Tert-butyl)-2-[(4-nitrobenzyl)sulfanyl]-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile CAS No. 625371-92-8

6-(Tert-butyl)-2-[(4-nitrobenzyl)sulfanyl]-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile

Cat. No.: B2897910
CAS No.: 625371-92-8
M. Wt: 463.61
InChI Key: JZSGQISKKQOQQC-UHFFFAOYSA-N
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Description

6-(Tert-butyl)-2-[(4-nitrobenzyl)sulfanyl]-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Tert-butyl)-2-[(4-nitrobenzyl)sulfanyl]-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the quinoline core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene.

    Introduction of the thienyl group: This step often involves a cross-coupling reaction, such as a Suzuki or Stille coupling, to attach the thienyl group to the quinoline core.

    Addition of the tert-butyl group: This can be done through a Friedel-Crafts alkylation reaction.

    Attachment of the 4-nitrobenzylsulfanyl group: This step typically involves a nucleophilic substitution reaction, where a thiol reacts with a benzyl halide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to increase reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common nucleophiles include thiols and amines, and the reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a probe for studying biological processes due to its unique structure.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6-(Tert-butyl)-2-[(4-nitrobenzyl)sulfanyl]-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfanyl group may also play a role in modulating the compound’s activity by forming disulfide bonds with thiol-containing proteins.

Comparison with Similar Compounds

Similar Compounds

    6-(Tert-butyl)-2-[(4-nitrobenzyl)sulfanyl]-4-(2-furyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile: Similar structure but with a furan ring instead of a thienyl ring.

    6-(Tert-butyl)-2-[(4-nitrobenzyl)sulfanyl]-4-(2-phenyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile: Similar structure but with a phenyl ring instead of a thienyl ring.

Uniqueness

The presence of the thienyl group in 6-(Tert-butyl)-2-[(4-nitrobenzyl)sulfanyl]-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile may impart unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different aromatic groups.

Properties

IUPAC Name

6-tert-butyl-2-[(4-nitrophenyl)methylsulfanyl]-4-thiophen-2-yl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2S2/c1-25(2,3)17-8-11-21-19(13-17)23(22-5-4-12-31-22)20(14-26)24(27-21)32-15-16-6-9-18(10-7-16)28(29)30/h4-7,9-10,12,17H,8,11,13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSGQISKKQOQQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)C(=C(C(=N2)SCC3=CC=C(C=C3)[N+](=O)[O-])C#N)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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